Structural Differentiation: 5-Position Unsubstituted Core Versus 5-Methyl Analog
The target compound (MW 234.34 g/mol, C13H22N4) lacks a substituent at the 5-position of the pyrimidine ring, whereas its closest commercially listed analog, 2-cyclopropyl-5-methyl-N4,N6-dipropylpyrimidine-4,6-diamine (MW 248 Da, C14H24N4), carries a 5-methyl group [1]. This structural difference results in a molecular weight reduction of approximately 14 Da (5.6% lower) and alters the hydrogen-bonding capacity at the 5-position, which can affect target binding and metabolic stability. In 2,4-diaminopyrimidine kinase inhibitor scaffolds, the presence or absence of a 5-substituent is a critical determinant of selectivity across kinase isoforms [2].
| Evidence Dimension | Molecular weight / 5-position substitution |
|---|---|
| Target Compound Data | MW 234.34 g/mol; no substituent at pyrimidine 5-position |
| Comparator Or Baseline | 2-cyclopropyl-5-methyl-N4,N6-dipropylpyrimidine-4,6-diamine; MW 248 Da; 5-methyl substituent present |
| Quantified Difference | ΔMW ≈ 14 Da (5.6% lower); absence vs. presence of 5-methyl group |
| Conditions | Chemical structure comparison based on vendor catalog data (Chem-Space, CymitQuimica) |
Why This Matters
The absence of a 5-substituent provides a distinct chemical starting point for SAR exploration and may confer differential kinase selectivity profiles compared to the 5-methyl analog.
- [1] Chem-Space, 2-cyclopropyl-5-methyl-N4,N6-dipropylpyrimidine-4,6-diamine (BBV-44037059, CSC008547763, FCH16931293), Mol weight: 248 Da, Mol formula: C14H24N4; CymitQuimica, 2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine, MW: 234.34 g/mol, Formula: C13H22N4. View Source
- [2] Signal Pharmaceuticals, LLC, Substituted diaminopyrimidyl compounds, compositions thereof, and methods of treatment therewith, US Patent 9,783,505, issued October 10, 2017, describing diaminopyrimidyl compounds as PKC-theta inhibitors where substitution pattern determines kinase selectivity. View Source
